Home > Products > Screening Compounds P75487 > Desmethylprodine
Desmethylprodine - 13147-09-6

Desmethylprodine

Catalog Number: EVT-3531184
CAS Number: 13147-09-6
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MPPP is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Opiates substance.
Desmethylprodine, a derivative of meperidine, is an opioid analgesic with the potency of morphine. It has been listed as a Schedule I controlled drug in the United States, and thus is not used clinically. It is known to be a designer drug, synthesized in 1977, for the purpose of recreational use. Illicit manufacturing has occurred.
Source and Classification

Desmethylprodine is derived from pethidine and is categorized under opioid analgesics. It is recognized for its ability to bind to opioid receptors in the central nervous system, mimicking the effects of endogenous opioids. The compound has been associated with significant side effects, including central nervous system stimulation, which distinguishes it from other opioids that typically cause sedation .

Synthesis Analysis

Methods and Technical Details

The synthesis of desmethylprodine involves a multi-step chemical process:

  1. Formation of 4-phenylpiperidine: This initial step involves reacting phenylacetonitrile with ethyl chloroacetate in the presence of sodium ethoxide, leading to the formation of ethyl 2-phenylacetoacetate. This intermediate undergoes cyclization with ammonium acetate to yield 4-phenylpiperidine.
  2. N-methylation: The 4-phenylpiperidine is then methylated using methyl iodide in the presence of potassium carbonate, resulting in the formation of 1-methyl-4-phenylpiperidine.
  3. Esterification: The final step involves esterifying the compound with propionic anhydride to produce desmethylprodine.

These steps highlight a synthetic route that emphasizes careful control of reaction conditions to avoid unwanted byproducts.

Molecular Structure Analysis

Structure and Data

The molecular formula for desmethylprodine is C15H21NO2C_{15}H_{21}NO_2, with a molar mass of approximately 247.34 g/mol. The compound features a piperidine ring substituted with a phenyl group and an ester functional group, which contributes to its pharmacological properties.

Key Structural Features:

  • IUPAC Name: 1-methyl-4-phenyl-4-propionoxypiperidine
  • CAS Number: 13147-09-6
  • Chemical Structure: The structure can be represented using various notations such as SMILES and InChI, which provide insights into its connectivity and spatial arrangement .
Chemical Reactions Analysis

Reactions and Technical Details

Desmethylprodine can undergo several types of chemical reactions:

  1. Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to various metabolites including carboxylic acids and ketones.
  2. Reduction: Reduction reactions can convert desmethylprodine into corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions may occur, particularly at the ester group, allowing for further derivatization of the compound.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Sodium borohydride in methanol or ethanol.
  • Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.
Mechanism of Action

Desmethylprodine primarily exerts its effects through binding to mu-opioid receptors in the brain and spinal cord. This binding inhibits neurotransmitter release involved in pain transmission, leading to analgesia. Unlike typical opioids, desmethylprodine has been shown to induce central nervous system stimulation rather than sedation, making its action profile unique among opioid analgesics .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Water Solubility: Approximately 1.22 mg/mL
  • Melting Point: Not extensively documented but inferred from similar compounds.

Chemical Properties

  • LogP (octanol-water partition coefficient): Approximately 2.91, indicating moderate lipophilicity.
  • pKa (strongest basic): Approximately 8.58.
  • Polar Surface Area: About 29.54 Ų.

These properties suggest that desmethylprodine can penetrate biological membranes effectively while being soluble enough for pharmacological activity .

Applications

Historical Context and Synthesis Development

Early Synthetic Opioid Research: Origins in 1940s Roche Laboratories

The systematic exploration of synthetic opioids at Hoffmann-La Roche in the 1940s marked a strategic shift from plant-derived analgesics. Albert Ziering and John Lee pioneered this effort, aiming to develop analgesics with reduced addiction potential compared to morphine. Their 1947 Journal of Organic Chemistry publication first documented the synthesis of desmethylprodine (MPPP) through a two-step process:

  • Nucleophilic addition: Reacting 1-methyl-4-piperidone with phenyllithium to form 1-methyl-4-phenyl-4-hydroxypiperidine.
  • Esterification: Treating the intermediate alcohol with propionic anhydride to yield MPPP [1] [7].

Pharmacological screening in rats revealed MPPP’s potent analgesic properties—approximately 70% of morphine’s potency and 30× greater than pethidine. Despite promising efficacy, Roche abandoned clinical development due to:

  • Marginal advantages over existing opioids
  • Emergence of structurally related alphaprodine (Nisentil®), which received clinical approval [1] [6].

Table 1: Key Properties of Desmethylprodine vs. Contemporary Opioids

PropertyDesmethylprodineMorphinePethidine
Relative Potency (Morphine=1)0.710.1
Chemical ClassPiperidine-derivedPhenanthrenePhenylpiperidine
Synthetic ComplexityModerateHigh (natural extraction)Low
Optical IsomerismNonePresentPresent [1] [6]

Structural Evolution from Pethidine: Design Rationale and Analog Development

Desmethylprodine exemplifies reversed ester isomerization—a deliberate structural modification of pethidine (meperidine). While pethidine features a methylpiperidine carboxylate ester (4-ethoxycarbonyl-1-methyl-4-phenylpiperidine), desmethylprodine reverses this to a 4-propionyloxy configuration. This "reversed ester" strategy yielded critical insights:

  • Stereochemical simplification: Unlike pethidine and prodine analogs, desmethylprodine lacks chiral centers, eliminating optical isomerism concerns [1] [6].
  • Enhanced lipophilicity: The propionyloxy group increased blood-brain barrier penetration, explaining its heightened potency [6].

Ziering and Lee’s work spawned derivative development:

  • N-alkyl variations: Replacement of the N-methyl group with allyl, cyclopropylmethyl, or phenethyl groups altered receptor affinity. Phenethyl-substituted analogs showed 5× greater μ-opioid receptor (MOR) binding than desmethylprodine [1] [9].
  • Prodine isomers: α- and β-prodine (methyl-substituted desmethylprodine analogs) became clinically used analgesics, validating the piperidine scaffold’s versatility [1].

Table 2: Structural Comparison of Pethidine and Desmethylprodine Analogues

CompoundR1R2Optical IsomersMOR Agonist Activity
PethidineCO₂C₂H₅CH₃No++
DesmethylprodineOC(O)C₂H₅CH₃No+++
α-ProdineOC(O)CH₃CH₃αR, αS++++
N-Phenethyl MPPPOC(O)C₂H₅CH₂CH₂C₆H₅No++++ [1] [9]

Illicit Synthesis Trends: From Pharmaceutical Exploration to Recreational Use

Desmethylprodine’s non-scheduled status until the 1970s enabled its emergence as a designer opioid. Illicit synthesis typically followed Ziering and Lee’s route but with critical deviations:

  • Intermediate instability: The 1-methyl-4-phenyl-4-hydroxypiperidine intermediate undergoes acid-catalyzed dehydration at temperatures >30°C, forming MPTP as a major byproduct [1] [7].
  • Impurity control failure: Barry Kidston’s 1976 synthesis—using elevated temperatures during propionyl anhydride esterification—yielded MPPP contaminated with ~30% MPTP [7].

Kidston’s self-administration caused acute parkinsonism, revealing MPTP’s neurotoxicity. By 1982, contaminated "synthetic heroin" in California caused clusters of Parkinsonism cases, confirming epidemiological significance. Forensic analysis of seized samples identified three recurring flaws:

  • Temperature mismanagement: Exothermic reactions exceeding 30°C
  • Inadequate purification: Lack of chromatography or recrystallization
  • Chemical ignorance: Unrecognized MPTP formation mechanisms [1] [3] [7].

Table 3: Timeline of Desmethylprodine’s Illicit Use and Regulatory Response

YearEventConsequence
1947First synthesis by Ziering & Lee (Hoffmann-La Roche)Pharmaceutical patent filed
1976Barry Kidston’s contaminated MPPP synthesisFirst MPTP-induced Parkinsonism case identified
1979Kidston’s autopsy publishedMPTP/Substantia nigra link established
1982"Frozen addicts" outbreak in California6 cases linked to MPPP/MPTP contamination
1984DEA emergency schedulingMPPP placed in Schedule I (US) [1] [3] [7]

Properties

CAS Number

13147-09-6

Product Name

Desmethylprodine

IUPAC Name

(1-methyl-4-phenylpiperidin-4-yl) propanoate

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

InChI

InChI=1S/C15H21NO2/c1-3-14(17)18-15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3

InChI Key

BCQMRZRAWHNSBF-UHFFFAOYSA-N

SMILES

CCC(=O)OC1(CCN(CC1)C)C2=CC=CC=C2

Synonyms

1-methyl-4-phenyl-4-propionoxypiperidine
4-propionyloxy-4-phenyl-N-methylpiperidine
4-propionyloxy-4-phenyl-N-methylpiperidine hydrochloride
4-propionyloxy-4-phenyl-N-methylpiperidine hydrochloride, 3H-labeled
PPMP

Canonical SMILES

CCC(=O)OC1(CCN(CC1)C)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.